- Preparation of sulfonate-ionic liquid with low halide content using microreactor, Korea, , ,

Cas no 21228-90-0 ([(Sulfuric acid methyl)ion])

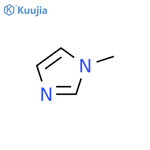

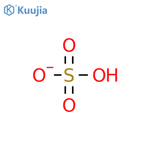

![[(Sulfuric acid methyl)ion] structure](https://it.kuujia.com/scimg/cas/21228-90-0x500.png)

[(Sulfuric acid methyl)ion] structure

Nome del prodotto:[(Sulfuric acid methyl)ion]

Numero CAS:21228-90-0

MF:CH3O4S

MW:111.097119569778

CID:1399274

[(Sulfuric acid methyl)ion] Proprietà chimiche e fisiche

Nomi e identificatori

-

- Sulfuric acid, monomethyl ester, ion(1-)

- (Sulfuric acid methyl)anion

- (Sulfuric acid methyl)ion

- [(Sulfuric acid methyl)ion]

- methyl sulfate(1-)

-

- Inchi: 1S/CH4O4S/c1-5-6(2,3)4/h1H3,(H,2,3,4)/p-1

- Chiave InChI: JZMJDSHXVKJFKW-UHFFFAOYSA-M

- Sorrisi: S(=O)(=O)([O-])OC([H])([H])[H]

[(Sulfuric acid methyl)ion] Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 10 °C

Riferimento

Metodo di produzione 2

Condizioni di reazione

Riferimento

- A mild and efficient procedure for alkenols oxyselenocyclization by using ionic liquids, Journal of Physical Organic Chemistry, 2019, 32(5),

Metodo di produzione 3

Condizioni di reazione

Riferimento

- Preparation of ionic fluids by treatment of amines, phosphines, imidazoles, pyridines, triazoles, and pyrazoles with dialkyl sulfates followed by ion exchange., European Patent Organization, , ,

Metodo di produzione 4

Condizioni di reazione

1.1 Solvents: Toluene ; < 40 °C; 1 h, rt

Riferimento

- Synthesis of salidroside analog 4,4-di(4-hydroxyphenyl)pentyl-β-D-glucopyranoside, China, , ,

Metodo di produzione 5

Condizioni di reazione

1.1 Solvents: Toluene ; 0 °C; < 40 °C; 1 h, rt

Riferimento

- Efficient, halide free synthesis of new, low cost ionic liquids: 1,3-dialkylimidazolium salts containing methyl- and ethyl-sulfate anions, Green Chemistry, 2002, 4(5), 407-413

Metodo di produzione 6

Condizioni di reazione

1.1 Solvents: Toluene ; 0 °C

Riferimento

- Electrosynthesis and electrochemical characterisation of polypyrrole in 1-hexyl-2,3-dimethylimidazolium tetrafluoroborate and 1,2-dimethylimidazolium methylsulfate. Application to the detection of copper in aqueous solutions, International Journal of Environmental Analytical Chemistry, 2022, 102(17), 5166-5178

Metodo di produzione 7

Condizioni di reazione

1.1 Solvents: Toluene ; rt; cooled; 20 - 30 °C; 2 h, rt

Riferimento

- Method for preparing dialkylimidazolium bis(trifluoromethanesulfonyl)imide as electrolyte additive of lithium-ion battery, China, , ,

Metodo di produzione 8

Condizioni di reazione

1.1 Solvents: Tetrahydrofuran ; rt; 24 h, 70 °C

Riferimento

- 1H NMR Evaluation of Polar and Nondeuterated Ionic Liquids for Selective Extraction of Cellulose and Xylan from Wheat Bran, ACS Sustainable Chemistry & Engineering, 2014, 2(9), 2204-2210

Metodo di produzione 9

Condizioni di reazione

1.1 Reagents: Hydrogen peroxide Solvents: Methanol

Riferimento

- Thiono compounds. 5. Preparation and oxidation of some thiono derivatives of imidazoles, Phosphorus and Sulfur and the Related Elements, 1985, 22(1), 49-57

Metodo di produzione 10

Condizioni di reazione

1.1 20 min, 0 °C; 120 min, 0 °C

Riferimento

- Chloroperoxidase from Caldariomyces fumago is active in the presence of an ionic liquid as co-solvent, Biotechnology Letters, 2004, 26(23), 1815-1819

Metodo di produzione 11

Condizioni di reazione

1.1 48 h, rt

Riferimento

- Volumetric Properties of Aqueous Ionic-Liquid Solutions at Different Temperatures, Journal of Chemical & Engineering Data, 2015, 60(6), 1750-1755

Metodo di produzione 12

Condizioni di reazione

1.1 Solvents: Toluene ; < 40 °C; 1 h, rt

1.2 Catalysts: Sulfuric acid , Water ; rt → 70 °C

1.2 Catalysts: Sulfuric acid , Water ; rt → 70 °C

Riferimento

- Alkyl Chain Interaction at the Surface of Room Temperature Ionic Liquids: Systematic Variation of Alkyl Chain Length (R = C1-C4, C8) in both Cation and Anion of [RMIM][R-OSO3] by Sum Frequency Generation and Surface Tension, Journal of Physical Chemistry B, 2009, 113(4), 923-933

Metodo di produzione 13

Condizioni di reazione

1.1 Solvents: Toluene ; cooled; 1 h, rt

Riferimento

- Removal of Organic Sulfur from Hydrocarbon Resources Using Ionic Liquids, Energy & Fuels, 2008, 22(5), 3303-3307

Metodo di produzione 14

Condizioni di reazione

1.1 Solvents: Toluene ; rt; 2 h, rt

Riferimento

- Study on preparation of room-temperature ionic liquids 1-alkyl-3-methylimidazole methyl sulfate and its electrical conductivity investigation, Jingxi Yu Zhuanyong Huaxuepin, 2007, 15(10), 16-18

Metodo di produzione 15

Condizioni di reazione

Riferimento

- Preparation of quaternary ammonium salt ionic liquid free of halogen ions and Na ions, China, , ,

Metodo di produzione 16

Condizioni di reazione

Riferimento

- A simple, efficient and green procedure for Knoevenagel reaction in [MMIm][MSO4] ionic liquid, Catalysis Communications, 2008, 9(8), 1779-1781

[(Sulfuric acid methyl)ion] Raw materials

- Sulfuric acid,monomethyl ester

- 1-Methylimidazole

- 1,3-dimethylimidazole-2(3h)-thione

- 1H-Imidazole, 2,3-dihydro-1,3-dimethyl-

[(Sulfuric acid methyl)ion] Preparation Products

[(Sulfuric acid methyl)ion] Letteratura correlata

-

Aafiya Tarannum,Charuvaka Muvva,Ami Mehta,J. Raghava Rao,N. Nishad Fathima RSC Adv. 2016 6 4022

-

John D. Holbrey,W. Matthew Reichert,Richard P. Swatloski,Grant A. Broker,William R. Pitner,Kenneth R. Seddon,Robin D. Rogers Green Chem. 2002 4 407

-

3. Compounds containing sulphur chromophores. Part IV. Derivatives of heterocyclic methylene basesEdward B. Knott J. Chem. Soc. 1955 937

-

4. Efficient use of trimethylsulfonium methylsulfate as a reagent for the epoxidation of carbonyl-containing compoundsJulie Forrester,Ray V. H. Jones,Peter N. Preston,Elizabeth S. C. Simpson J. Chem. Soc. Perkin Trans. 1 1999 3333

-

Alan R. Katritzky,Hongfang Yang,Dazhi Zhang,Kostyantyn Kirichenko,Marcin Smiglak,John D. Holbrey,W. Matthew Reichert,Robin D. Rogers New J. Chem. 2006 30 349

21228-90-0 ([(Sulfuric acid methyl)ion]) Prodotti correlati

- 1805940-78-6(4-(Aminomethyl)-5-bromo-3-(difluoromethyl)-2-(trifluoromethyl)pyridine)

- 1443327-11-4((3-CHLORO-5-FLUOROPHENYL)(3-FLUOROBENZYL)SULFANE)

- 2138337-10-5(3-Methyl-1-{[2-(propan-2-yl)phenyl]methyl}piperazine)

- 886620-76-4(3-(4-fluorophenyl)-1-(4-methoxyphenyl)propan-1-one)

- 2138132-95-1(4-(Octyloxy)benzene-1-sulfonyl fluoride)

- 1693729-29-1(2,2-dimethyl-3-(2-methyl-1,3-thiazol-4-yl)cyclopropane-1-carboxylic acid)

- 1806263-58-0(4-Fluoro-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-2-acetic acid)

- 1213063-68-3((1S)-1-{3-(dimethylamino)methyl-4-methoxyphenyl}ethan-1-amine)

- 894025-75-3(N-{2-2-(3,4-dimethoxyphenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}-2-(4-fluorophenyl)acetamide)

- 1215965-30-2(N,N-dimethyl-4-(sulfanylmethyl)benzamide)

Fornitori consigliati

Zhejiang Brunova Technology Co., Ltd.

Membro d'oro

CN Fornitore

Grosso

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

Membro d'oro

CN Fornitore

Reagenti

Wuhan brilliant Technology Co.,Ltd

Membro d'oro

CN Fornitore

Grosso

Nanjing Jubai Biopharm

Membro d'oro

CN Fornitore

Grosso

Shanghai Xinsi New Materials Co., Ltd

Membro d'oro

CN Fornitore

Grosso